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Compound of Interest

Compound Name: Pimprinine

Cat. No.: B1677892

Audience: Researchers, scientists, and drug development professionals.
Introduction

Pimprinine (5-(1H-indol-3-yl)-2-methyl-1,3-oxazole) is an indole alkaloid originally isolated
from Streptomyces pimprina.[1] As a member of the 5-(3'-indolyl)oxazole family, it serves as a
valuable scaffold in medicinal chemistry, with derivatives exhibiting potent bioactivity, including
antifungal properties.[1] Accurate structural confirmation and characterization are critical for any
research and development involving this compound. This application note provides detailed
protocols for the analysis of Pimprinine using Nuclear Magnetic Resonance (NMR)
spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for
unambiguous structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy is an indispensable tool for determining the precise chemical structure and
connectivity of atoms within a molecule. 1D NMR (*H and 13C) provides information on the
chemical environment of individual protons and carbons, while 2D NMR experiments (e.g.,
COSY, HSQC, HMBC) reveal through-bond correlations, allowing for complete structural
assignment.
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Experimental Protocol: NMR Sample Preparation and
Data Acquisition

e Sample Preparation:

[¢]

Accurately weigh approximately 3-5 mg of Pimprinine standard.

[¢]

Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCls,
or DMSO-ds) in a clean vial.

[¢]

Vortex the solution until the sample is fully dissolved.

Transfer the solution into a standard 5 mm NMR tube.

o

o Data Acquisition:

[¢]

Acquire all spectra on a 400 MHz or higher field NMR spectrometer.[1]

o H NMR: Acquire a 1D proton spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio.

o 13C NMR: Acquire a 1D carbon spectrum.

o 2D COSY (Correlation Spectroscopy): ldentify *H-*H spin-spin coupling networks,
particularly within the indole ring.

o 2D HSQC (Heteronuclear Single Quantum Coherence): Correlate directly attached *H-13C
pairs.

o 2D HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond)
correlations between *H and *3C, which are crucial for connecting different molecular
fragments (e.g., the indole and oxazole rings).

Data Presentation: Expected NMR Chemical Shifts

The following tables summarize the expected *H and 3C NMR chemical shifts for Pimprinine,
based on data from structurally similar dimeric pimprinine alkaloids.[2][3] The specific solvent
used will cause slight variations in the observed shifts.
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Table 1: Expected *H NMR Data for Pimprinine (in CDCls)

Coupling Constant

Atom No. Expected & (ppm) Multiplicity

(J, Hz)
H-2 ~7.65 s
H-4 ~7.90 d ~7.9
H-5 ~7.25 m
H-6 ~7.20 m
H-7 ~7.30 d ~7.1
NH-1 ~8.20 brs
H-4' (Oxazole) ~7.20 S
CHs-2' (Oxazole) ~2.50 S

Table 2: Expected 13C NMR Data for Pimprinine (in CDCIs)
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Atom No. Expected & (ppm)
C-2 ~123.0
C-3 ~108.0
C-3a ~127.0
C-4 ~120.0
C-5 ~122.0
C-6 ~121.0
C-7 ~112.0
C-7a ~136.0
C-2' (Oxazole) ~161.0
C-4' (Oxazole) ~120.0
C-5' (Oxazole) ~148.0
CHs-2' (Oxazole) ~14.0

Visualization: NMR Analysis Workflow
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Caption: Workflow for NMR-based structure elucidation of Pimprinine.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a key technigue for determining the molecular weight and elemental
composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly
accurate mass measurement, allowing for the confident determination of the molecular formula.
Tandem mass spectrometry (MS/MS) induces fragmentation of the molecule, and the resulting

pattern provides valuable information about its structure.[4]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1677892?utm_src=pdf-body-img
https://www.benchchem.com/product/b1677892?utm_src=pdf-body
https://en.wikipedia.org/wiki/Fragmentation_(mass_spectrometry)
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Experimental Protocol: MS Sample Preparation and Data
Acquisition

e Sample Preparation:

o Prepare a stock solution of Pimprinine (e.g., 1 mg/mL) in a suitable solvent like methanol
or acetonitrile.

o For direct infusion, dilute the stock solution to a final concentration of approximately 1-10
png/mL in 50:50 methanol:water with 0.1% formic acid (for positive ion mode).

o For LC-MS analysis, use the stock solution for injection onto an appropriate HPLC column
(e.g., C18).

o Data Acquisition (ESI-QTOF or FT-ICR):

o lonization Mode: Use Electrospray lonization (ESI) in positive ion mode, as Pimprinine is
expected to readily form a protonated molecule [M+H]*.

o HRMS Scan: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500
Da) with high resolution (>10,000 FWHM) to determine the accurate mass of the parent
ion.

o MS/MS Scan: Select the [M+H]* ion of Pimprinine (m/z 199.0866) for collision-induced
dissociation (CID). Acquire the product ion spectrum to observe the fragmentation pattern.

Data Presentation: Expected Mass Spectrometry Data

Pimprinine has a molecular formula of C12H10N20.[5]

Table 3: High-Resolution Mass Data for Pimprinine

lon Species Molecular Formula Calculated m/z
[M+H]* C12H11N20% 199.0866
[M+Na]* C12H10N2ONa* 221.0685
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Table 4: Predicted Major MS/MS Fragment lons for [M+H]* of Pimprinine

. Predicted Lost Neutral Putative Fragment
Predicted m/z
Fragment Structure
171.0917 CcO Loss of carbonyl from oxazole
Cleavage within the oxazole
156.0655 CHsCN _
ring
Cleavage of the bond between
130.0651 CsHsNO _
rings
Indole fragment after ring
116.0495 C4H4aNO

cleavage

Visualization: Mass Spectrometry Analysis Workflow
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Caption: Workflow for MS-based structural analysis of Pimprinine.

Integrated Structural Elucidation Workflow

The most confident structural assignment is achieved by combining the complementary data
from both NMR and MS. Mass spectrometry provides the molecular formula, while NMR
provides the specific atomic arrangement and connectivity.

Visualization: Integrated Logic for Structure
Confirmation
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Caption: Integrated workflow combining MS and NMR for structure confirmation.

Conclusion

The protocols and expected data outlined in this application note provide a robust framework
for the structural analysis of Pimprinine. By employing high-resolution mass spectrometry,
researchers can confidently determine its elemental composition. Subsequent 1D and 2D NMR
analyses provide the detailed atomic connectivity required for unambiguous structure
confirmation. This combined analytical approach is essential for quality control, synthetic
verification, and further development of Pimprinine and its derivatives in pharmaceutical and
agrochemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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analysis-of-pimprinine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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